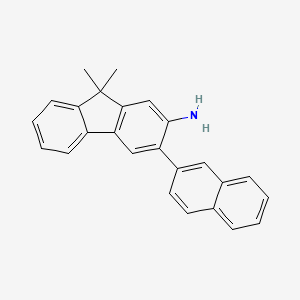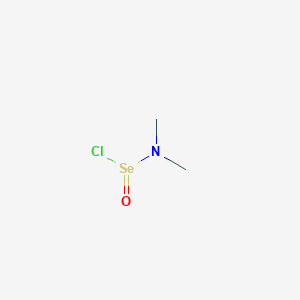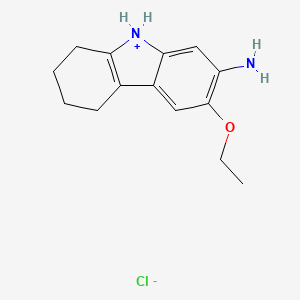
2-(1-Ethynylcyclopropoxy)tetrahydro-2h-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Ethynylcyclopropoxy)tetrahydro-2H-pyran is an organic compound featuring a tetrahydropyran ring substituted with an ethynylcyclopropoxy group This compound is of interest due to its unique structural features, which combine the reactivity of the ethynyl group with the stability of the tetrahydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethynylcyclopropoxy)tetrahydro-2H-pyran typically involves the following steps:
Formation of Ethynylcyclopropanol: This intermediate can be synthesized by the reaction of cyclopropylcarbinol with acetylene in the presence of a base such as sodium amide.
Etherification: The ethynylcyclopropanol is then reacted with tetrahydro-2H-pyran under acidic conditions to form the desired compound. Common reagents for this step include p-toluenesulfonic acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Ethynylcyclopropoxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: Hydrogenation of the ethynyl group can yield the corresponding alkane.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas are common.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of ethylcyclopropoxy derivatives.
Substitution: Formation of substituted cyclopropoxy derivatives.
Aplicaciones Científicas De Investigación
2-(1-Ethynylcyclopropoxy)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its reactive ethynyl group.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of complex organic compounds and materials.
Mecanismo De Acción
The mechanism by which 2-(1-Ethynylcyclopropoxy)tetrahydro-2H-pyran exerts its effects depends on the specific reactions it undergoes. The ethynyl group is highly reactive and can participate in various chemical transformations, targeting different molecular pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Methylethynylcyclopropoxy)tetrahydro-2H-pyran
- 2-(1-Propynylcyclopropoxy)tetrahydro-2H-pyran
Uniqueness
2-(1-Ethynylcyclopropoxy)tetrahydro-2H-pyran is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to its analogs. This makes it a valuable compound for specific synthetic applications where the ethynyl functionality is required.
By understanding the properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C10H14O2 |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
2-(1-ethynylcyclopropyl)oxyoxane |
InChI |
InChI=1S/C10H14O2/c1-2-10(6-7-10)12-9-5-3-4-8-11-9/h1,9H,3-8H2 |
Clave InChI |
WQZMWSOVLKFEPT-UHFFFAOYSA-N |
SMILES canónico |
C#CC1(CC1)OC2CCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


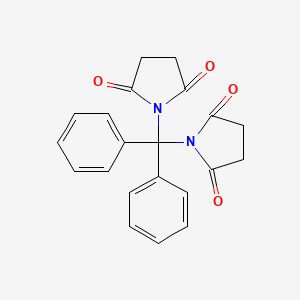
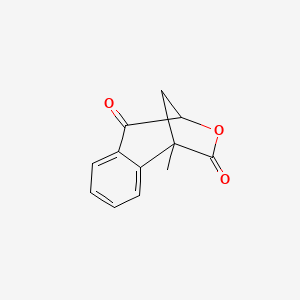
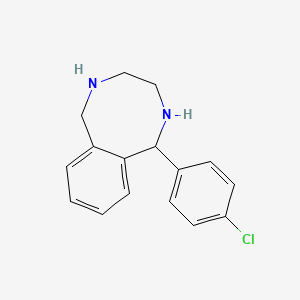
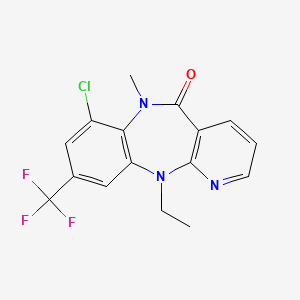


![2-[[6-[[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;trihydrate](/img/structure/B12813023.png)
![Spiro[3.3]heptane-2,6-dicarboxamide](/img/structure/B12813026.png)
![2-Amino-9-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4h-furo[3,2-d][1,3,2]dioxasilin-6-yl)-1,9-dihydro-6h-purin-6-one](/img/structure/B12813033.png)
